REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[S:9][C:8](S(C)(=O)=O)=[N:7][C:6]=1[NH2:14])=[O:4].CO.C1COCC1.[BH4-].[Na+]>O.C(OCC)(=O)C>[CH3:1][O:2][C:3]([C:5]1[S:9][CH:8]=[N:7][C:6]=1[NH2:14])=[O:4] |f:3.4|
|
Name
|
solution
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
37.6 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(N=C(S1)S(=O)(=O)C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
of 10 hours
|
Duration
|
10 h
|
Type
|
WASH
|
Details
|
The organic layer was washed with 3 l of water and 3 l of brine
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted again with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The desiccant was filtered out
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate-heptane system)
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=C(N=CS1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |